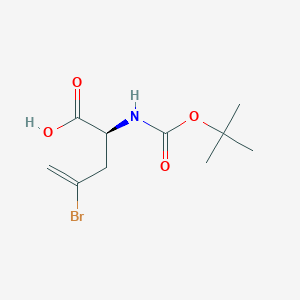acetic acid CAS No. 161330-30-9](/img/structure/B112011.png)
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Vue d'ensemble
Description
“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the CAS Number: 161330-30-9 . It has a molecular weight of 269.27 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “(Tert-butoxycarbonyl)aminoacetic acid” are not available, the compound’s unique structure allows for precise control in synthesis and functionalization. This makes it potentially useful in diverse scientific research, including advancements in drug discovery, materials science, and bioconjugation.
Physical And Chemical Properties Analysis
“(Tert-butoxycarbonyl)aminoacetic acid” is a solid compound . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 269.27 .
Applications De Recherche Scientifique
Peptide Synthesis
Boc-AA serves as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amino acids during the synthesis of peptides. It protects the amine group from unwanted reactions, allowing for the sequential construction of peptide chains .
Medicinal Chemistry
In medicinal chemistry, Boc-AA is used to create diverse molecular structures that can mimic the active sites of enzymes or interact with specific biological targets. This aids in the development of new drugs and therapeutic agents .
Ionic Liquids Development
Boc-AA derivatives have been used to develop room-temperature ionic liquids (RTILs). These RTILs derived from Boc-protected amino acids are used as solvents and reagents in organic synthesis, offering a green alternative to traditional solvents .
Dipeptide Synthesis
The Boc-AA forms the basis for the synthesis of dipeptides. Researchers have utilized Boc-protected amino acid ionic liquids (Boc-AAILs) as starting materials in dipeptide synthesis, which is crucial for understanding protein structure and function .
High-Temperature Reactions
Boc-AA can withstand high-temperature conditions, which is essential for certain chemical reactions. For example, it has been used in the deprotection of amino acids and peptides at high temperatures using thermally stable ionic liquids .
Organic Molecule Extraction
The study of Boc-AA extends to the extraction of water-soluble polar organic molecules using ionic liquids. This application is significant in the purification processes within organic chemistry .
Protein Modification
Boc-AA is instrumental in the preparation of non-standard protected amino acid derivatives. These derivatives are crucial for chemical synthesis and protein modification, which can lead to advancements in biochemistry and molecular biology .
Environmental Sustainability
The use of Boc-AA in the development of ionic liquids contributes to environmentally sustainable practices in chemistry. These ionic liquids can be recycled and reused, reducing waste and the environmental footprint of chemical processes .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways related to amino acids .
Result of Action
As an amino acid derivative, it could potentially influence protein synthesis and other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFATHQIUYUCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464831 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
CAS RN |
161330-30-9 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)







![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
